molecular formula C26H27N3O4S2 B2722784 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-61-7

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2722784
CAS No.: 397279-61-7
M. Wt: 509.64
InChI Key: JLYQLQBVPDCOCO-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

This compound is known to interact with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer . The interactions of this compound with these biomolecules are primarily driven by the presence of the dihydroisoquinoline and sulfonyl groups .

Cellular Effects

The effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on AKR1C3 can affect the metabolism of steroid hormones and prostaglandins, thereby influencing cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Temporal Effects in Laboratory Settings

The temporal effects of This compound Given its potent inhibitory action on AKR1C3, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported in the literature. Given its potent inhibitory action on AKR1C3, it is plausible that different dosages would have varying effects on the enzyme’s activity and subsequently on cellular function .

Metabolic Pathways

The metabolic pathways involving This compound Its interaction with AKR1C3 suggests that it may be involved in the metabolism of steroid hormones and prostaglandins .

Transport and Distribution

Given its molecular structure and interactions with AKR1C3, it is likely that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of This compound Its interaction with AKR1C3, an enzyme found in the cytosol, suggests that it may be localized in the cytoplasm .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c27-24(30)23-21-8-2-1-3-9-22(21)34-26(23)28-25(31)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-4-5-7-19(17)16-29/h4-7,10-13H,1-3,8-9,14-16H2,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYQLQBVPDCOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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